molecular formula C12H7NO2S B1331290 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde CAS No. 34653-56-0

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

Cat. No.: B1331290
CAS No.: 34653-56-0
M. Wt: 229.26 g/mol
InChI Key: WTVOYONXUGCDPY-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is an organic compound that features a benzothiazole ring fused to a furan ring with an aldehyde functional group. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde typically involves the condensation of 2-aminothiophenol with furfural under acidic or basic conditions. One common method includes the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde involves its interaction with various molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzothiazol-2-yl)-2-furancarboxylic acid
  • 5-(1,3-Benzothiazol-2-yl)-2-furanmethanol
  • 5-(1,3-Benzothiazol-2-yl)-2-furanamine

Uniqueness

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde is unique due to the presence of both the benzothiazole and furan rings, which confer distinct chemical and biological properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVOYONXUGCDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352474
Record name 5-(1,3-benzothiazol-2-yl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34653-56-0
Record name 5-(1,3-benzothiazol-2-yl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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